Isotopic Purity and Structural Integrity: 16:0-19:2-16:0 TG-d5 vs. Non-Deuterated 16:0-19:2-16:0 TG
The deuterium labeling of 16:0-19:2-16:0 TG-d5 introduces a +5 Da mass shift relative to its non-deuterated counterpart, 16:0-19:2-16:0 TG, which has a molecular weight of 845.4 g/mol. This isotopic difference is critical for analytical distinction in mass spectrometry. Vendor specifications indicate a purity of >99% for the deuterated compound, as determined by TLC . While purity data for the non-deuterated analog is not directly compared here, the high purity of the deuterated standard ensures minimal contamination from unlabeled species that would otherwise compromise quantitative accuracy. The specific placement of deuterium on the glycerol backbone, rather than on the fatty acyl chains, is a strategic design to preserve the exact fatty acid structure and its associated ionization properties, ensuring that the IS behaves as a true surrogate for the endogenous analyte.
| Evidence Dimension | Molecular Weight (M) and Purity |
|---|---|
| Target Compound Data | M = 850.4 g/mol; Purity >99% (TLC) |
| Comparator Or Baseline | Non-deuterated 16:0-19:2-16:0 TG: M = 845.4 g/mol; Purity not specified in source. |
| Quantified Difference | Mass shift = +5 Da; Purity difference not quantified. |
| Conditions | Vendor product specifications |
Why This Matters
The +5 Da mass shift provides a unique isotopic signature for unequivocal identification and quantification, while the high purity minimizes the risk of analytical interference.
